8-Bromo-4-isopropylquinoline
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Overview
Description
8-Bromo-4-isopropylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-isopropylquinoline typically involves the bromination of 4-isopropylquinoline. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the 8-position .
Industrial Production Methods: Industrial production methods often employ catalytic systems and optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids have been explored to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-4-isopropylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or peracids are used.
Reduction: Catalytic hydrogenation or metal hydrides are commonly employed.
Major Products:
- Substitution reactions yield various substituted quinolines.
- Oxidation produces quinoline N-oxides.
- Reduction results in dihydroquinoline derivatives .
Scientific Research Applications
8-Bromo-4-isopropylquinoline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Bromo-4-isopropylquinoline involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately cell death .
Comparison with Similar Compounds
8-Bromoquinoline: Lacks the isopropyl group, making it less hydrophobic and potentially altering its biological activity.
4-Isopropylquinoline: Lacks the bromine atom, which may affect its reactivity and interaction with biological targets.
8-Chloro-4-isopropylquinoline: Similar structure but with chlorine instead of bromine, which can influence its chemical properties and reactivity.
Uniqueness: The presence of the bromine atom allows for further functionalization through substitution reactions, while the isopropyl group increases its hydrophobicity, potentially improving its interaction with biological targets .
Properties
Molecular Formula |
C12H12BrN |
---|---|
Molecular Weight |
250.13 g/mol |
IUPAC Name |
8-bromo-4-propan-2-ylquinoline |
InChI |
InChI=1S/C12H12BrN/c1-8(2)9-6-7-14-12-10(9)4-3-5-11(12)13/h3-8H,1-2H3 |
InChI Key |
RJNCUTVAVCSVEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C=CC=C(C2=NC=C1)Br |
Origin of Product |
United States |
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